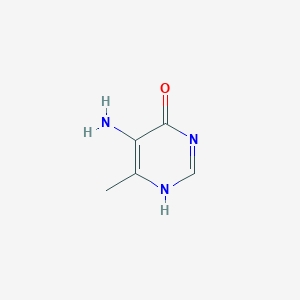

5-amino-6-methyl-1H-pyrimidin-4-one

Beschreibung

Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Research

Pyrimidine is a six-membered aromatic ring containing two nitrogen atoms at the 1 and 3 positions. This structural motif is integral to the nucleobases uracil, thymine, and cytosine, which are the building blocks of the nucleic acids RNA and DNA. researchgate.net This fundamental biological role has made pyrimidine derivatives a fertile ground for the development of new therapeutic agents.

The versatility of the pyrimidine scaffold allows for the synthesis of a wide range of derivatives with diverse pharmacological activities. These include, but are not limited to, anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular agents. nih.gov The ability to modify the pyrimidine ring at various positions enables chemists to fine-tune the biological and physical properties of these molecules, leading to the discovery of potent and selective drugs. Furthermore, the development of efficient synthetic methodologies, such as multicomponent reactions, has accelerated the exploration of the chemical space around the pyrimidine core. researchgate.net

Contextualizing 5-amino-6-methyl-1H-pyrimidin-4-one as a Subject of Academic Inquiry

Within the vast family of pyrimidine derivatives, 5-amino-6-methyl-1H-pyrimidin-4-one, also known by its tautomeric name 6-methylisocytosine, has emerged as a compound of significant academic and practical interest. sigmaaldrich.comsigmaaldrich.com Its structure, featuring an amino group at the 5-position, a methyl group at the 6-position, and a carbonyl group at the 4-position, provides a unique combination of functional groups that dictate its chemical behavior and potential applications.

The presence of both hydrogen bond donors (the amino group and ring nitrogens) and a hydrogen bond acceptor (the carbonyl oxygen) makes this molecule a candidate for forming specific interactions with biological macromolecules, such as enzymes and nucleic acids. This has driven research into its potential as a lead compound in drug discovery programs. Academic inquiry into 5-amino-6-methyl-1H-pyrimidin-4-one and its derivatives often focuses on the development of novel synthetic routes, the investigation of its reactivity, and the evaluation of its biological activity. nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-amino-6-methyl-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-3-4(6)5(9)8-2-7-3/h2H,6H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUUWQMNQRGTAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N=CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N=CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Amino 6 Methyl 1h Pyrimidin 4 One and Its Derivatives

Established Reaction Pathways to the Pyrimidine (B1678525) Core

The construction of the pyrimidine ring is a cornerstone of heterocyclic chemistry, with several reliable methods being widely employed. These traditional routes typically involve the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as urea (B33335) or guanidine (B92328). bu.edu.eg

Condensation Reactions with Precursors

A prevalent and versatile method for constructing the pyrimidine ring involves the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea, thiourea, or guanidine derivative. bu.edu.eg This approach is highly effective for creating a wide range of pyrimidine-based compounds. For instance, the reaction of β-ketoesters with amidines or the condensation of diethyl malonate with certain nitriles can furnish the pyrimidine core. bu.edu.eg A classic example is the Biginelli reaction, which involves the acid-catalyzed cyclocondensation of a β-dicarbonyl compound, an aldehyde, and urea or thiourea. ijsat.org The general principle of these reactions is the formation of two new carbon-nitrogen bonds to close the heterocyclic ring.

The synthesis of pyrimidine derivatives often starts with common precursors like β-ketoesters, amidines, urea, and cyano compounds, which react under controlled conditions to form the pyrimidine ring. These foundational reactions provide a robust platform for further derivatization.

Cyclization Approaches to the Pyrimidine Ring System

Cyclization reactions are fundamental to forming the pyrimidine ring. These can be intramolecular, where a single molecule containing all the necessary atoms folds to form the ring, or intermolecular, involving the combination of multiple components. bu.edu.egnih.gov The de novo synthesis pathway in biological systems is a prime example of a multi-step cyclization process, starting from simple precursors like glutamine, bicarbonate, and ATP to build the pyrimidine ring. numberanalytics.com

In chemical synthesis, cyclization can be achieved through various strategies. For instance, the reaction of β-aminocrotonate with phenylisocyanate is a known method for pyrimidine synthesis. bu.edu.eg Another approach involves the cyclization of β-formyl enamides using urea as an ammonia (B1221849) source, which can be catalyzed by samarium chloride, sometimes under microwave irradiation. The strategic use of cyclization can significantly enhance the drug-like properties of lead compounds by restricting their conformation. nih.gov

Innovations in Synthetic Protocols

In recent years, significant efforts have been directed towards developing more efficient, sustainable, and versatile methods for pyrimidine synthesis. These innovations aim to reduce reaction times, improve yields, and allow for the creation of more complex and diverse molecular architectures.

One-Pot and Multicomponent Synthesis Strategies

One-pot and multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency and atom economy. mdpi.comresearchgate.net These reactions involve the combination of three or more starting materials in a single reaction vessel to form a complex product in one step. The Biginelli reaction is a classic example of a three-component reaction used for pyrimidine synthesis. ijsat.org

Modern MCRs for pyrimidine synthesis often employ catalysts to improve efficiency and can be performed under environmentally friendly conditions. acs.org For example, a one-pot, three-component reaction of aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole (B1671886) has been used to synthesize novel tetrazolo[1,5-a]pyrimidine (B1219648) derivatives. mdpi.com Another example is the ZnCl2-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to produce 4,5-disubstituted pyrimidines. organic-chemistry.org

| Reaction Type | Components | Catalyst/Conditions | Product | Reference |

| Biginelli Reaction | β-dicarbonyl compound, aldehyde, urea/thiourea | Acid catalyst | Dihydropyrimidinone | ijsat.org |

| Tetrazolo[1,5-a]pyrimidine Synthesis | Aldehydes, 1H-tetrazole-5-amine, 3-cyanoacetyl indole | Triethylamine, DMF, 120°C | 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile | mdpi.com |

| 4,5-Disubstituted Pyrimidine Synthesis | Enamines, triethyl orthoformate, ammonium acetate | ZnCl2 | 4,5-disubstituted pyrimidine | organic-chemistry.org |

| Iridium-Catalyzed Multicomponent Synthesis | Amidines, up to three different alcohols | PN5P-Ir-pincer complexes | Highly substituted pyrimidines | acs.orgorganic-chemistry.org |

Catalytic Transformations in Pyrimidine Synthesis

The use of transition metal catalysts has revolutionized pyrimidine synthesis, enabling new types of bond formations and expanding the scope of accessible structures.

Copper-Catalyzed Synthesis: Copper catalysts have proven to be effective in various pyrimidine-forming reactions. For instance, a copper-catalyzed cyclization of ketones with nitriles under basic conditions provides a straightforward route to diversely functionalized pyrimidines. organic-chemistry.org Copper(II) triflate has been used as a catalyst for the synthesis of 2,4-disubstituted or 2,4,6-trisubstituted pyrimidines from propargyl alcohols and amidines. mdpi.com

Palladium-Catalyzed Synthesis: Palladium catalysts are well-known for their utility in cross-coupling reactions, which can be applied to pyrimidine synthesis. For example, a palladium-catalyzed synthesis of pyrimidine carboxamides from amidines, styrene, and N,N-dimethylformamide (DMF) has been reported. mdpi.com

Rhodium-Catalyzed Synthesis: Rhodium catalysts have also found application in pyrimidine synthesis, although examples are less common compared to copper and palladium.

The choice of catalyst often depends on the specific transformation desired and the functional groups present in the starting materials. Catalysis not only improves the efficiency of known reactions but also enables entirely new synthetic pathways. nih.gov

| Catalyst | Reaction Type | Substrates | Product | Reference |

| Copper | Cyclization | Ketones, Nitriles | Functionalized Pyrimidines | organic-chemistry.org |

| Copper(II) Triflate | Cycloaddition | Propargyl alcohols, Amidines | 2,4-Disubstituted or 2,4,6-Trisubstituted Pyrimidines | mdpi.com |

| Palladium | Cross-Coupling | Amidines, Styrene, DMF | Pyrimidine Carboxamides | mdpi.com |

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has gained widespread adoption due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. rsisinternational.orgijres.org This technology has been successfully applied to the synthesis of various pyrimidine derivatives.

For example, the synthesis of 2,4,6-trisubstituted pyrimidines has been achieved through a microwave-assisted solution-phase parallel synthesis approach. acs.org In another instance, a one-pot microwave-assisted protocol was developed for the synthesis of 2,4-diamino-5-pyrimidinecarbonitriles from aromatic aldehydes, malononitrile, and guanidine in an ionic liquid. ijsat.org This method resulted in high yields and the ionic liquid could be recycled. ijsat.org Microwave irradiation has also been employed in the synthesis of thiazolo[5,4-d]pyrimidines and 1,2,4-triazolo[1,5-a]pyrimidines, demonstrating the broad applicability of this technique. rsisinternational.orgresearchgate.net A one-step, microwave-assisted reaction of functionalized dihydroisoquinolines with Meldrum's acid has been shown to produce polycyclic pyrimidinones. acs.org

The use of microwave irradiation in conjunction with multicomponent strategies and catalysis represents a powerful combination for the rapid and efficient synthesis of complex pyrimidine-based molecules.

Regioselective and Stereoselective Synthesis of Pyrimidine Derivatives

The precise control over the arrangement of substituents on the pyrimidine ring is a critical aspect of synthetic chemistry, enabling the creation of specific isomers with desired properties. Research in this area has led to several effective regioselective methodologies for pyrimidine derivatives.

A significant approach involves the synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones, which often starts from a precursor like 2-amino-6-methyl-4(3H)-pyrimidinone. nih.gov This precursor can be synthesized by the condensation of ethyl acetoacetate (B1235776) with guanidine carbonate. nih.gov To achieve regioselective substitution at the C-6 position, a protection strategy is often employed. For instance, the amino group at C-2 can be protected with a tert-butyloxycarbonyl (Boc) group. This is followed by a metallation reaction using a strong base like lithium diisopropylamide (LDA) to create a lithiated intermediate. This intermediate can then react with various electrophiles, leading to the introduction of a wide range of substituents specifically at the C-6 position. Subsequent deprotection of the amino group yields the desired 6-substituted pyrimidinone derivative. nih.gov This method provides a high degree of regioselectivity, as demonstrated by the synthesis of various derivatives. nih.gov

Another versatile and regioselective method is the synthesis of 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones. This reaction proceeds via the condensation of ethyl 2,2-dicyanovinylcarbamate derivatives with primary aromatic amines. nih.gov The reaction is typically carried out in a high-boiling solvent like chlorobenzene (B131634) at elevated temperatures. nih.gov This method is noted for its generality and operational simplicity compared to other literature methods, providing good to very good yields of the desired pyrimidinone derivatives. nih.gov The regioselectivity is inherent to the reaction mechanism, where the primary amine attacks a specific position on the dicyanovinylcarbamate, leading to cyclization and the formation of the 1,4-disubstituted pyrimidinone ring system. nih.gov

The following table summarizes the synthesis of various C6-substituted 2-amino-4(3H)-pyrimidinone derivatives, illustrating the regioselectivity of the metallation-alkylation sequence. nih.gov

Table 1: Regioselective Synthesis of C6-Substituted 2-amino-4(3H)-pyrimidinone Derivatives

| Electrophile | Resulting C6-Substituent | Product | Yield (%) |

|---|---|---|---|

| 2-Bromoethylbenzene | 2-Phenylethyl | 2-Amino-6-(2-phenylethyl)pyrimidin-4(3H)-one | 70 |

| Acetone | 2-Hydroxyprop-2-yl | 2-Amino-6-(2-hydroxyprop-2-yl)pyrimidin-4(3H)-one | Good |

Further examples of regioselective synthesis are presented in the table below, showcasing the reaction of ethyl 2,2-dicyanovinylcarbamate derivatives with various primary aromatic amines. nih.gov

Table 2: Synthesis of 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones

| R Group on Carbamate | Amine | Product | Yield (%) |

|---|---|---|---|

| Phenyl | Aniline | 6-Amino-5-cyano-1,4-diphenyl-2(1H)-pyrimidinone | 75 |

| 4-Methylphenyl | Naphthalen-1-amine | 6-Amino-5-cyano-4-(4-methylphenyl)-1-(naphthalen-1-yl)-2(1H)-pyrimidinone | 67 |

While stereoselective synthesis focusing specifically on introducing chirality at the 5 or 6 positions of 5-amino-6-methyl-1H-pyrimidin-4-one is less commonly detailed, general principles from related heterocyclic systems can be applied. For instance, the use of chiral auxiliaries or catalysts in addition reactions to the pyrimidine ring could induce stereoselectivity. Furthermore, the synthesis of fused heterocyclic systems, such as nih.govnih.govbeilstein-journals.orgtriazolo[1,5-a]pyrimidines, can be achieved with high regioselectivity through the reaction of 3,5-diamino-1,2,4-triazole with appropriately substituted β-dicarbonyl compounds. rsc.org

Process Optimization and Yield Enhancement in Preparative Chemistry

Optimizing synthetic processes is crucial for transitioning from laboratory-scale experiments to large-scale preparative chemistry, aiming for higher yields, purity, and cost-effectiveness. The synthesis of pyrimidine and related pyridone cores has been the subject of such optimization studies.

For the synthesis of related structures like 4-amino-5-methylpyridone, process optimization has focused on reaction conditions in pressure reactors (autoclaves). One patented process describes the reaction of 4-hydroxy-5-methyl-1H-pyridin-2-one with ammonia in the presence of ammonium bromide. google.com The optimization of this process involved a systematic study of temperature and reaction time. The ideal conditions were found to be temperatures between 160 to 180°C, with a preferred temperature of 170°C, and reaction times of 15 to 25 hours. google.com A key innovation for efficiency is a continuous operation setup where, after the reaction, the excess ammonia is directly condensed into a second autoclave for the next batch, ensuring complete utilization of the reagent and minimizing waste. google.com

Another optimized process for a similar pyridone structure involves the reaction of 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide (B78521) (KOH) in methanol (B129727) within an autoclave. google.com This method was developed to avoid the formation of a methyl ether by-product that occurred when using sodium hydroxide. The optimal temperature for this conversion was identified as 160 to 200°C, preferably 180°C, with reaction times ranging from 15 to 48 hours. google.com This highlights how the choice of base and solvent system is critical for maximizing the yield of the desired product and minimizing side reactions.

The following table summarizes key parameters from optimized processes for pyridone synthesis, which demonstrate principles applicable to the large-scale production of pyrimidinones.

Table 3: Process Optimization Parameters for Pyridone Synthesis

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Key Optimization Feature | Reference |

|---|---|---|---|---|---|---|

| 4-Hydroxy-5-methyl-1H-pyridin-2-one | Ammonia, Ammonium Bromide | None (liquid ammonia) | 170 | 20 | Continuous process with ammonia recycling | google.com |

For pyrimidinone derivatives, yield enhancement can also be achieved by carefully selecting the starting materials and reaction pathways. The synthesis of 2-amino-6-methyl-4(3H)-pyrimidinone via the condensation of ethyl acetoacetate with guanidine carbonate in an ethanol-toluene mixture has been reported with a respectable yield of 65%. nih.gov Further improvements could potentially be achieved by exploring different solvent systems, catalysts, or reaction conditions, drawing inspiration from the rigorous optimization studies performed on analogous heterocyclic compounds. Moreover, gram-scale synthesis has been successfully demonstrated for other complex heterocyclic systems, underscoring the scalability of optimized laboratory procedures. acs.org

Reactivity and Strategic Derivatization of 5 Amino 6 Methyl 1h Pyrimidin 4 One

Transformations at the Amino Functional Group

The exocyclic amino group at the C5 position is a key site for derivatization due to its nucleophilic character. This allows for the introduction of a wide range of substituents through reactions such as acylation and alkylation, thereby modifying the molecule's properties.

Acylation and Related Reactions

The amino group of aminopyrimidinones can be readily acylated to form the corresponding amides. Research on the closely related scaffold, 3-phenyl-6-methyl-4(3H)-pyrimidinone, demonstrates that the 5-amino derivative can be converted into various 5-acylamino compounds. nih.gov This transformation is typically achieved by reacting the aminopyrimidinone with an appropriate acylating agent, such as an acyl chloride or anhydride, often in the presence of a base to neutralize the acid byproduct.

This acylation strategy is a foundational method for extending the molecular framework, allowing for the introduction of diverse chemical moieties. The resulting N-acyl derivatives are important intermediates in the synthesis of various heterocyclic systems.

Table 1: Representative Acylation Reaction

| Reactant | Reagent | Product |

| 5-amino-6-methyl-1H-pyrimidin-4-one | Acyl Halide (R-COCl) | 5-acylamino-6-methyl-1H-pyrimidin-4-one |

Alkylation Reactions

Similar to acylation, the C5-amino group can undergo alkylation, although this reaction is less commonly documented for this specific scaffold compared to N-alkylation of the pyrimidine (B1678525) ring. The synthesis of 5-alkylamino-3-phenyl-6-methyl-4(3H)-pyrimidinones has been reported, indicating that direct alkylation of the amino group is feasible. nih.gov These reactions would typically involve an alkyl halide or another suitable alkylating agent. The degree of alkylation (mono- or di-alkylation) can be controlled by the reaction conditions and stoichiometry of the reactants.

Aza-Wittig Reactions and Analogous Processes

The Aza-Wittig reaction is a powerful method for forming imines from an iminophosphorane (an aza-ylide) and a carbonyl compound. wikipedia.orgchem-station.com The iminophosphorane is typically generated in situ from an azide (B81097) via the Staudinger reaction. chem-station.com This reaction is widely used in the synthesis of nitrogen-containing heterocycles. wikipedia.org

While the Aza-Wittig reaction is a versatile tool in organic synthesis, its specific application to the C5-amino group of 5-amino-6-methyl-1H-pyrimidin-4-one is not extensively documented in scientific literature. In principle, conversion of the amino group to an azide, followed by reaction with a phosphine (B1218219) and then a carbonyl compound, could provide a pathway to C5-imino derivatives. However, published research tends to employ aza-Wittig reactions to construct fused pyrimidine ring systems rather than to derivatize an existing aminopyrimidine. nih.gov

Reactions Involving Ring Nitrogen Atoms of the Pyrimidine Core

The pyrimidine ring of 5-amino-6-methyl-1H-pyrimidin-4-one contains two endocyclic nitrogen atoms, N1 and N3, which exhibit nucleophilic character and are key sites for derivatization and protonation.

N-Alkylation and N-Derivatization Pathways

The alkylation of pyrimidinone rings is a common strategy for creating derivatives with modified biological and physical properties. The N1 and N3 positions are both potential sites for alkylation, and the regioselectivity of the reaction is a critical consideration. Studies on related pyrimidin-2(1H)-one systems have shown that the outcome of alkylation (N- vs. O-alkylation) and the specific nitrogen atom that reacts are highly dependent on the substituents present on the pyrimidine ring. nih.govacs.org

For 5-amino-6-methyl-1H-pyrimidin-4-one, both N1 and N3 could potentially be alkylated. The regioselectivity would be influenced by factors such as:

Steric Hindrance: The methyl group at C6 may sterically hinder attack at the adjacent N1 position.

Electronic Effects: The electron-donating amino group at C5 increases the electron density of the ring, affecting the nucleophilicity of both nitrogens.

Reaction Conditions: The choice of base, solvent, and alkylating agent can significantly influence which isomer is formed. For instance, different solvents can alter the regioselectivity of alkylation on pyridine (B92270) rings. acs.org

Table 2: Potential N-Alkylation Products

| Site of Alkylation | Product Structure |

| N1-Alkylation | 5-amino-1-alkyl-6-methyl-1H-pyrimidin-4-one |

| N3-Alkylation | 5-amino-3-alkyl-6-methyl-3H-pyrimidin-4-one |

Mechanistic Investigations of Protonation on Ring Nitrogens

The protonation of pyrimidine bases is fundamental to their biological function and chemical reactivity. nih.gov The 5-amino-6-methyl-1H-pyrimidin-4-one molecule has several potential protonation sites: the ring nitrogens (N1 and N3), the exocyclic amino group (C5-NH2), and the carbonyl oxygen (C4=O). The most favored site of protonation corresponds to the formation of the most stable conjugate acid.

While detailed mechanistic studies specifically for 5-amino-6-methyl-1H-pyrimidin-4-one are scarce, principles derived from related heterocyclic systems like guanine (B1146940) and isocytosine (B10225) offer valuable insights. nih.govtsijournals.com The tautomeric equilibrium of the molecule plays a crucial role, as different tautomers present different protonation sites. nih.gov The stability of the protonated form is governed by the ability of the structure to delocalize the positive charge through resonance.

Theoretical studies on similar molecules show that electron-donating groups, such as the amino and methyl groups on the target compound, generally increase the basicity of the ring nitrogens. nih.gov The protonation of one nitrogen atom can influence the pKa of the others. In many RNA systems, the formation of minor tautomers through protonation at an alternative site is a key mechanistic step. nih.gov For 5-amino-6-methyl-1H-pyrimidin-4-one, protonation is expected to occur preferentially on one of the ring nitrogens, with the exact site being a subject for detailed computational and experimental investigation. mdpi.com

Electrophilic and Nucleophilic Substitutions on the Pyrimidine Scaffold

The pyrimidine ring of 5-amino-6-methyl-1H-pyrimidin-4-one is susceptible to both electrophilic and nucleophilic substitution reactions. The amino group at the C5 position and the methyl group at the C6 position activate the ring towards electrophilic attack. Conversely, the electron-withdrawing nature of the pyrimidinone core can facilitate nucleophilic substitution, particularly at positions that can be rendered more electrophilic through strategic modifications.

Research has shown that electrophilic substitution on related 1-(pyrimidin-4-yl)pyrazol-5(4H)-one derivatives occurs at the C4 position of the pyrazole (B372694) ring. researchgate.net This suggests that in 5-amino-6-methyl-1H-pyrimidin-4-one, the positions ortho and para to the activating amino group would be the primary sites for electrophilic attack.

Nucleophilic substitution reactions often involve the displacement of a leaving group. While the parent compound lacks an inherent leaving group on the pyrimidine ring, derivatization can introduce functionalities amenable to substitution. For instance, the synthesis of 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones has been achieved through the reaction of ethyl 2,2-dicyanovinylcarbamate derivatives with primary aromatic amines. nih.gov This highlights the potential for nucleophilic substitution at various positions on the pyrimidine ring through precursor functionalization.

Annulation and Ring-Fusion Chemistry Utilizing 5-amino-6-methyl-1H-pyrimidin-4-one

The strategic placement of the amino and methyl groups on the pyrimidine ring of 5-amino-6-methyl-1H-pyrimidin-4-one makes it an ideal precursor for the construction of various fused heterocyclic systems through annulation and ring-fusion reactions.

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives can be achieved through the reaction of 5-aminopyrimidines with reagents that provide the necessary carbon and nitrogen atoms to form the fused pyrazole ring. A common strategy involves the reaction of a 5-aminopyrimidine (B1217817) with a hydrazine (B178648) derivative, which can cyclize to form the pyrazolo[3,4-d]pyrimidine core. nih.govacs.orgnih.gov For instance, the reaction of 1,3-dimethyl-6-hydrazinouracils with α,β-unsaturated compounds leads to the regioselective synthesis of pyrazolo[3,4-d]pyrimidines. nih.gov

Another approach involves the cyclization of appropriately substituted pyrazole precursors. The synthesis of 5-aminopyrazoles, which are key intermediates, can be accomplished by the condensation of β-ketonitriles with hydrazines. beilstein-journals.org These 5-aminopyrazoles can then be further elaborated to form the fused pyrimidine ring.

| Starting Material | Reagent | Product | Key Transformation |

|---|---|---|---|

| 5-Aminopyrimidine | Hydrazine derivative | Pyrazolo[3,4-d]pyrimidin-4-one | Cyclization to form fused pyrazole ring |

| 1,3-Dimethyl-6-hydrazinouracil | α,β-Unsaturated compound | Pyrazolo[3,4-d]pyrimidine | Regioselective cyclization |

| β-Ketonitrile | Hydrazine | 5-Aminopyrazole (intermediate) | Condensation and cyclization |

The construction of the pyrido[2,3-d]pyrimidine (B1209978) scaffold often involves the condensation of a 5-aminopyrimidine with a 1,3-dicarbonyl compound or its equivalent. nih.govnih.govacs.orgrsc.org This reaction leads to the formation of the fused pyridine ring. For example, the condensation of a nitrile-substituted pyrimidine with diethyl malonate in the presence of a base can yield a 5-amino substituted pyrido[2,3-d]pyrimidin-7(8H)-one. nih.gov

The reaction conditions and the nature of the substituents on both the pyrimidine and the dicarbonyl compound can influence the ease of cyclization and the final product. rsc.org Multicomponent reactions have also been employed for the efficient synthesis of these complex heterocyclic systems.

| Pyrimidine Precursor | Reagent | Product | Reaction Type |

|---|---|---|---|

| 5-Aminopyrimidine | 1,3-Dicarbonyl compound | Pyrido[2,3-d]pyrimidine | Condensation/Cyclization |

| Nitrile-substituted pyrimidine | Diethyl malonate | 5-Amino substituted pyrido[2,3-d]pyrimidin-7(8H)-one | Condensation/Cyclization |

The synthesis of pyrimido[4,5-e] nih.govias.ac.indiazepines can be achieved from 6-aminopyrimidin-5-carbaldehydes through a two-step acylation/cyclization sequence. researchgate.net The aldehyde is first converted to a ((4-aminopyrimidin-5-yl)-methyl)-2-haloamide intermediate, which then undergoes cyclization to form the seven-membered diazepine (B8756704) ring. researchgate.net The reaction of ketimine intermediates with aldehydes in the presence of a catalyst has also been shown to be an efficient method for the synthesis of 1,4-diazepine derivatives. nih.gov

Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives are frequently synthesized through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govias.ac.inresearchgate.netresearchgate.netnih.gov This approach is highly versatile and allows for the introduction of a wide range of substituents on the resulting heterocyclic core. Microwave-assisted synthesis has been shown to be an effective method for accelerating these reactions and improving yields. researchgate.netnih.gov

Three-component reactions and cyclization approaches are also common strategies for the construction of the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov For instance, the reaction of 5-aminopyrazoles with β-enaminones can lead to the regioselective formation of 2,7-disubstituted pyrazolo[1,5-a]pyrimidines. researchgate.net

| Starting Material | Reagent | Product | Key Features |

|---|---|---|---|

| 5-Aminopyrazole | β-Dicarbonyl compound | Pyrazolo[1,5-a]pyrimidine | Versatile, allows for diverse substitution |

| 5-Aminopyrazole | β-Enaminone | 2,7-Disubstituted pyrazolo[1,5-a]pyrimidine | Regioselective, often microwave-assisted |

| N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide | Electrophile | Pyrazolo[1,5-a]pyrimidine derivative | Cyclization reaction |

The synthesis of thieno[2,3-d]pyrimidines often utilizes the Gewald reaction, which involves the condensation of a ketone with an α-cyanoester in the presence of elemental sulfur and a base. nih.govclockss.orgrsc.orgnih.govresearchgate.netwikipedia.orgresearchgate.netacs.orgarkat-usa.org This reaction produces a polysubstituted 2-aminothiophene, which can then be cyclized to form the fused pyrimidine ring.

Another common route to thieno[2,3-d]pyrimidines involves the use of pre-formed thiophene (B33073) derivatives, such as 2-aminothiophenes, which are then condensed with various reagents to construct the pyrimidine ring. nih.govclockss.org For example, 2-amino-3-carboethoxy-4,5-disubstituted thiophenes can be reacted with different reagents to yield a variety of thienopyrimidine derivatives. nih.gov

| Key Reaction | Starting Materials | Intermediate | Final Product |

|---|---|---|---|

| Gewald Reaction | Ketone, α-Cyanoester, Sulfur | 2-Aminothiophene | Thieno[2,3-d]pyrimidine |

| Condensation | 2-Amino-3-carboethoxythiophene | - | Thieno[2,3-d]pyrimidine |

Computational Prediction and Mechanistic Elucidation of Reaction Outcomes

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for predicting the reactivity of complex organic molecules and elucidating the intricate mechanisms of their reactions. In the context of 5-amino-6-methyl-1H-pyrimidin-4-one and its close analogs, computational studies provide profound insights into tautomeric equilibria, sites of electrophilic and nucleophilic attack, and the energy landscapes of reaction pathways, thereby guiding synthetic strategies for targeted derivatization.

Theoretical investigations into the tautomerism of aminopyrimidinones are crucial as the relative stability of different tautomers can dictate the outcome of a chemical reaction. For the closely related compound, 2-amino-6-methylpyrimidin-4-one, DFT studies at the B3LYP/6-31++G(d,p) level of theory have been employed to assess the stability of its various tautomeric forms in the gas phase and in different solvents. jocpr.com Such studies calculate the relative energies, dipole moments, and Natural Bond Orbital (NBO) charges of the tautomers to predict the most stable form under different conditions. The findings from these analyses indicate that the stability of tautomers can shift significantly with the polarity of the solvent, which has direct implications for its reactivity in different reaction media. jocpr.com

For instance, the amino-oxo form is generally found to be the most stable tautomer, particularly in polar protic solvents like water. jocpr.com This stability is a key factor in predicting the compound's behavior in aqueous and other polar environments.

Table 1: Illustrative Data from DFT Analysis of a Related Aminomethylpyrimidinone Tautomer

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) | Dipole Moment (Debye) |

| Amino-oxo (A) | 0.00 | 0.00 | 4.5 |

| Imino-oxo (B) | 5.21 | 3.15 | 7.8 |

| Amino-hydroxy (C) | 12.50 | 9.80 | 2.9 |

Note: Data is illustrative and based on trends observed for closely related aminopyrimidinones. The table demonstrates how computational methods quantify the relative stability of different tautomeric forms.

Furthermore, computational models are pivotal in predicting the sites of chemical reactions. For derivatives of 6-aminouracil, which share the core pyrimidinone structure, it has been shown that the carbon atom at the C-5 position is particularly susceptible to electrophilic attack. juniperpublishers.com This heightened reactivity is attributed to the delocalization of the lone pair of electrons from the exocyclic amino group, which increases the electron density at the C-5 position. juniperpublishers.com This prediction, grounded in computational analysis of the molecule's electronic structure, provides a rational basis for designing reactions such as halogenation, nitration, or formylation specifically at this site.

Mechanistic elucidation through computational means extends to understanding the pathways of more complex transformations. For example, in studies of other heterocyclic systems, DFT calculations have been used to map the potential energy surfaces of reactions, identifying transition states and intermediates. nih.govrsc.org This allows for a detailed, step-by-step understanding of how reactants are converted to products. In the case of a 5-aminouracil (B160950) derivative designed as a radiosensitizer, DFT calculations were instrumental in clarifying the mechanism of its electron-induced degradation, leading to the formation of N-uracil-5-yloxamic acid. nih.gov These calculations can reveal the energetic feasibility of proposed mechanistic steps and help to discriminate between different possible reaction pathways.

By providing a molecular-level understanding of stability, reactivity, and reaction pathways, computational predictions and mechanistic elucidations serve as a powerful guide for the strategic derivatization of 5-amino-6-methyl-1H-pyrimidin-4-one, enabling the rational design of novel compounds with desired chemical properties.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 5-amino-6-methyl-1H-pyrimidin-4-one in solution. Through the analysis of 1H and 13C spectra, along with multidimensional correlation experiments, a complete structural map can be assembled.

The ¹H NMR spectrum of 5-amino-6-methyl-1H-pyrimidin-4-one is expected to display distinct signals corresponding to each unique proton environment in the molecule. The methyl group (CH₃) at the C6 position would typically appear as a sharp singlet. The protons of the amino group (-NH₂) at C5 and the proton on the ring nitrogen (N1-H) are expected to appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature. The absence of a proton at the C2 position simplifies the aromatic region of the spectrum.

Based on data from structurally similar pyrimidine (B1678525) derivatives, the predicted chemical shifts (δ) in a solvent like DMSO-d₆ are summarized below. rsc.orgjuniperpublishers.comchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for 5-amino-6-methyl-1H-pyrimidin-4-one in DMSO-d₆

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| -CH₃ (at C6) | ~2.1-2.3 | Singlet | Characteristic signal for a methyl group attached to an sp² carbon. |

| -NH₂ (at C5) | ~6.5-7.5 | Broad Singlet | Chemical shift and broadening are influenced by hydrogen bonding and exchange rates. |

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. Each unique carbon atom in 5-amino-6-methyl-1H-pyrimidin-4-one will produce a distinct signal. The carbonyl carbon (C4) is expected to resonate at a significantly downfield chemical shift, characteristic of a pyrimidinone system. The carbons bearing the amino group (C5) and the methyl group (C6) will have shifts influenced by these substituents. The C2 carbon, flanked by two nitrogen atoms, will also have a characteristic downfield shift.

The predicted chemical shifts, based on analyses of related pyrimidinone structures, are detailed in the following table. rsc.orgnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-amino-6-methyl-1H-pyrimidin-4-one in DMSO-d₆

| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| -CH₃ (at C6) | ~18-22 | Typical range for a methyl group on an aromatic ring. |

| C5 | ~105-115 | Shielded by the electron-donating amino group. |

| C6 | ~148-152 | Deshielded by the adjacent nitrogen and carbonyl group. |

| C2 | ~150-155 | Significantly deshielded by two adjacent nitrogen atoms. |

To confirm the assignments made from 1D NMR and to establish definitive connectivity, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this molecule, it would primarily be used to confirm the absence of coupling for the methyl singlet and to observe any potential, though often unobserved, coupling between the N1-H and C5-NH₂ protons under specific conditions.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would unequivocally link the methyl proton signal to the C6-methyl carbon signal, confirming their direct attachment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping the complete molecular skeleton by identifying long-range (2-3 bond) couplings between protons and carbons. Key expected correlations for 5-amino-6-methyl-1H-pyrimidin-4-one would include:

Correlations from the methyl protons (-CH₃) to the C6 and C5 carbons.

Correlations from the amino protons (-NH₂) to the C5 and C6 carbons.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a fundamental technique used to determine the molecular weight of 5-amino-6-methyl-1H-pyrimidin-4-one and to gain structural insights from its fragmentation patterns. The compound has a molecular formula of C₅H₇N₃O and a monoisotopic mass of 139.059 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily detected in positive ion mode as the protonated molecular ion [M+H]⁺ at an m/z of approximately 140.067. nist.gov

Analysis of the fragmentation of the parent ion, typically induced by collision-induced dissociation (CID), can help confirm the structure. Plausible fragmentation pathways for pyrimidinone derivatives often involve the loss of small neutral molecules such as carbon monoxide (CO), isocyanic acid (HNCO), or cleavage of the substituents.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical method for the detection and quantification of 5-amino-6-methyl-1H-pyrimidin-4-one in complex matrices. The liquid chromatography step, often employing a C18 reversed-phase column, separates the target compound from other components. acs.org

Following separation, the compound enters the mass spectrometer, where it is ionized. In tandem MS, a specific parent ion (e.g., the [M+H]⁺ ion at m/z 140) is selected and fragmented. The resulting product ions are then monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for precise quantification even at very low concentrations. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. The IR spectrum of 5-amino-6-methyl-1H-pyrimidin-4-one would show characteristic absorption bands confirming its key structural features. rsc.orgnih.govnist.gov

Table 3: Characteristic IR Absorption Bands for 5-amino-6-methyl-1H-pyrimidin-4-one

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|

| N-H Stretching (Amine & Amide) | 3100-3450 | Broad bands corresponding to the -NH₂ and ring N-H groups. The presence of two distinct peaks is common for a primary amine. |

| C-H Stretching (Methyl) | 2900-3000 | Aliphatic C-H bond vibrations from the methyl group. |

| C=O Stretching (Amide/Pyrimidinone) | 1660-1690 | A strong, sharp absorption characteristic of the carbonyl group within the pyrimidine ring. |

| N-H Bending (Amine) | 1600-1640 | Bending vibration of the primary amine. |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. For compounds like 5-amino-6-methyl-1H-pyrimidin-4-one, this analysis provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

A study on a closely related analogue, 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate, provides valuable insight into the probable solid-state structure. The analysis revealed that the compound crystallizes in a triclinic system with a P-1 space group. researchgate.net The crystal structure is characterized by an extensive network of hydrogen bonds, where the pyrimidine molecules form one-dimensional chains that are further organized into a three-dimensional network through interactions with water molecules. researchgate.net

Furthermore, research on 2-amino-5,6-dimethylpyrimidin-4-one has demonstrated the existence of different tautomeric forms in the solid state. nih.govresearchgate.net Depending on the crystallization conditions, either the 1H-keto tautomer or a co-crystal containing both 1H-keto and 3H-keto tautomers can be isolated. nih.govresearchgate.net This highlights the importance of crystallization conditions in determining the final solid-state structure and the potential for tautomeric polymorphism in this class of compounds.

Table 1: Crystal Data for 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate

This table presents the crystallographic data obtained from the single-crystal X-ray diffraction analysis of a close analog of the target compound.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.8770(14) |

| b (Å) | 10.486(2) |

| c (Å) | 11.320(2) |

| V (ų) | 778.9(3) |

| Z | 2 |

| Temperature (K) | 293(2) |

Data sourced from Wang, L. (2020). researchgate.net

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. This method is critical for verifying the empirical and molecular formula of a newly synthesized compound, ensuring its purity and stoichiometric integrity. For 5-amino-6-methyl-1H-pyrimidin-4-one, with the molecular formula C₅H₇N₃O, the theoretical elemental composition can be calculated based on its atomic constituents. nih.govnist.govnist.gov

The theoretical percentages are derived from the molecular weight of the compound (125.13 g/mol ) and the atomic weights of its constituent atoms. nih.govnist.govnist.gov Experimental determination of these percentages through combustion analysis must yield results that are in close agreement (typically within ±0.4%) with the calculated values to confirm the compound's identity and purity.

Table 2: Theoretical Elemental Composition of 5-amino-6-methyl-1H-pyrimidin-4-one

This table shows the calculated elemental percentages for the compound based on its molecular formula C₅H₇N₃O.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 5 | 60.05 | 47.99 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 5.64 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 33.59 |

| Oxygen | O | 16.00 | 1 | 16.00 | 12.78 |

| Total | 125.136 | 100.00 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Basicity Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions. The resulting spectrum provides information about the chromophores present in the molecule. For 5-amino-6-methyl-1H-pyrimidin-4-one, the pyrimidine ring and its substituents constitute the primary chromophore, and its UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions.

Studies on related aminopyrimidine systems, such as 2-aminopyrimidine (B69317) and its methylated derivatives, show that the formation of hydrogen-bonded complexes with solvents like acetic acid can be observed through changes in the electronic absorption spectra. nih.gov This technique is also instrumental in determining the acidity or basicity of a compound by monitoring spectral changes as a function of pH.

The basicity of aminopyrimidines is a key chemical property influenced by the electron-withdrawing effects of the nitrogen atoms in the pyrimidine ring. The pKa value, which is the negative logarithm of the acid dissociation constant, quantifies this basicity. The acidities of the amino groups in a series of aminopyrimidines have been measured using UV spectral changes in response to varying base concentrations. researchgate.net These studies show that the introduction of aza groups (ring nitrogens) has an acid-strengthening (base-weakening) effect, which is primarily inductive. researchgate.net For comparison, the pKa of the conjugate acid of the parent 2-aminopyrimidine is approximately 3.5, while that of 4-aminopyridine (B3432731) is significantly higher at 9.17, illustrating the electronic influence of the second ring nitrogen and the position of the amino group. researchgate.netquora.com The basicity of 5-amino-6-methyl-1H-pyrimidin-4-one will be influenced by the amino group, the methyl group, and the carbonyl function, in addition to the ring nitrogens.

Table 3: pKa Values of Related Aminopyridine and Aminopyrimidine Compounds

This table provides the pKa values for the conjugate acids of related heterocyclic amines to contextualize the basicity of the target compound.

| Compound | pKa of Conjugate Acid |

| 2-Aminopyridine | 6.86 |

| 3-Aminopyridine | 6.0 |

| 4-Aminopyridine | 9.17 |

| 2-Aminopyrimidine | ~3.5 |

| 4-Aminopyrimidine | 5.71 |

Data sourced from various literature reports. researchgate.netquora.comchemicalbook.com

Theoretical and Computational Chemistry Studies of 5 Amino 6 Methyl 1h Pyrimidin 4 One

Density Functional Theory (DFT) Investigations of Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are instrumental in predicting a wide array of molecular properties for compounds like 5-amino-6-methyl-1H-pyrimidin-4-one.

Geometric Optimization and Conformational Landscapes

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometric optimization. For 5-amino-6-methyl-1H-pyrimidin-4-one, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. These optimized parameters provide a foundational understanding of the molecule's shape and steric properties.

Table 1: Predicted Geometric Parameters for 5-amino-6-methyl-1H-pyrimidin-4-one (Illustrative)

| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |

| C2-N1 Bond Length (Å) | Data not available |

| N1-C6 Bond Length (Å) | Data not available |

| C6-C5 Bond Length (Å) | Data not available |

| C5-C4 Bond Length (Å) | Data not available |

| C4-N3 Bond Length (Å) | Data not available |

| N3-C2 Bond Length (Å) | Data not available |

| C6-C(methyl) Bond Length (Å) | Data not available |

| C5-N(amino) Bond Length (Å) | Data not available |

| C4=O Bond Length (Å) | Data not available |

| C6-N1-C2 Bond Angle (°) | Data not available |

| N1-C6-C5 Bond Angle (°) | Data not available |

| C6-C5-C4 Bond Angle (°) | Data not available |

Vibrational Frequency Calculations and Spectroscopic Correlations

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the calculated vibrational frequencies with experimental spectra, one can confirm the molecular structure and assign the observed spectral bands to specific atomic motions, such as stretching, bending, and torsional modes.

For instance, studies on similar heterocyclic compounds have successfully used DFT to assign vibrational modes. nih.gov The characteristic vibrational frequencies for the C=O stretching, N-H stretching of the amino group, and C-H stretching of the methyl group in 5-amino-6-methyl-1H-pyrimidin-4-one could be precisely predicted using these methods.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Characteristics

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. For 5-amino-6-methyl-1H-pyrimidin-4-one, FMO analysis would reveal the distribution of these orbitals across the molecule, identifying the most probable sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For 5-amino-6-methyl-1H-pyrimidin-4-one, the MEP surface would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the pyrimidine (B1678525) ring, indicating these as sites for electrophilic interaction. The hydrogen atoms of the amino group would likely exhibit positive potential, making them potential sites for hydrogen bonding.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for quantifying intermolecular and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability.

By examining the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can elucidate the delocalization of electron density and the strength of various interactions within 5-amino-6-methyl-1H-pyrimidin-4-one. This information is valuable for understanding the molecule's electronic stability and the nature of its chemical bonds.

Computational Prediction of Reactivity and Mechanistic Pathways

Computational methods can be employed to predict the reactivity of a molecule and to elucidate the mechanisms of chemical reactions. uni-muenchen.de By calculating the energies of reactants, transition states, and products, chemists can determine the feasibility of a proposed reaction pathway and identify the rate-determining steps.

For 5-amino-6-methyl-1H-pyrimidin-4-one, computational studies could predict its reactivity towards various reagents. For example, by modeling the approach of an electrophile or a nucleophile, it would be possible to determine the most likely site of reaction and the activation energy for the process. Such predictions are invaluable for designing new synthetic routes and for understanding the molecule's potential role in chemical and biological processes. DFT calculations have been used to elucidate reaction mechanisms for a variety of organic reactions, including those involving pyrimidinone derivatives. acs.org

In Silico Studies on Structure-Activity Relationships (e.g., C log P in QSAR)

No in silico studies, including the calculation of C log P for Quantitative Structure-Activity Relationship (QSAR) analysis, specifically for 5-amino-6-methyl-1H-pyrimidin-4-one were available in the searched scientific databases.

Data Tables

As no specific data from theoretical or in silico studies for 5-amino-6-methyl-1H-pyrimidin-4-one were found, the following data tables remain unpopulated.

Table 1: Theoretical and Computational Chemistry Data

| Parameter | Value | Method | Source |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 2: In Silico Structure-Activity Relationship Data

| Parameter | Value | Method | Source |

| C log P | Data Not Available | Data Not Available | Data Not Available |

Applications of 5 Amino 6 Methyl 1h Pyrimidin 4 One As a Synthetic Intermediate and Molecular Scaffold in Advanced Organic Chemistry

Utilization as a Precursor in the Synthesis of Diverse Biologically Relevant Heterocyclic Systems

The pyrimidine (B1678525) core of 5-amino-6-methyl-1H-pyrimidin-4-one is a fundamental component of numerous biologically active compounds. Its strategic functionalization allows for the construction of various fused heterocyclic systems, which are of significant interest in drug discovery and development.

The reactivity of the amino group and the adjacent methyl group, along with the pyrimidinone ring itself, provides multiple avenues for chemical modification. This allows for the regioselective synthesis of more complex structures. For instance, derivatives of 5-amino-6-methyl-1H-pyrimidin-4-one can be utilized in cyclocondensation reactions to form fused ring systems like pyrimido[4,5-d]pyrimidines. These bicyclic structures mimic endogenous purine (B94841) bases and can interact with various biological targets. mdpi.comresearchgate.net

Furthermore, the amino group can be transformed into other functional groups, enabling a diverse range of chemical transformations. This versatility has led to the synthesis of numerous heterocyclic compounds, including those with pyrazolo[3,4-d]pyrimidine and triazolo[1,5-a]pyrimidine scaffolds. nih.govresearchgate.netekb.eg The synthesis of these complex molecules often involves multi-step reaction sequences where 5-amino-6-methyl-1H-pyrimidin-4-one or its close analogs serve as a key starting material. nih.govnih.govresearchgate.net

Role as a Scaffold for Rational Design in Exploratory Biological Research

The pyrimidine ring is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. As such, 5-amino-6-methyl-1H-pyrimidin-4-one provides an excellent scaffold for the rational design of novel therapeutic agents. By systematically modifying the substituents on the pyrimidine ring, researchers can explore the structure-activity relationships (SAR) of new compounds and optimize their biological effects.

Investigations in Antimicrobial and Antifungal Research

The pyrimidine scaffold is a common feature in many antimicrobial and antifungal agents. Derivatives of 5-amino-6-methyl-1H-pyrimidin-4-one have been investigated for their potential to inhibit the growth of various pathogens. For example, novel 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, synthesized from a related pyrimidine precursor, have demonstrated significant antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum. nih.govresearchgate.net

The introduction of different functional groups onto the pyrimidine core can modulate the antimicrobial spectrum and potency. Research has shown that even small structural changes, such as the substitution of a methyl group, can significantly impact the antifungal properties of these compounds. nih.govresearchgate.net Furthermore, pyrimidine derivatives have been explored for their antibacterial activity against various bacterial strains, with some compounds exhibiting efficacy comparable to standard antibiotics. researchgate.netnih.govmdpi.com

Table 1: Antifungal Activity of Pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives

| Compound | Concentration (mg/L) | Inhibition of Sclerotinia sclerotiorum (%) |

|---|---|---|

| 6c | 50 | 100 |

| 6c | 10 | 83 |

| 6g | 50 | 100 |

| 6g | 10 | 83 |

| 6i | 50 | 100 |

| 6i | 10 | 82 |

Data sourced from a preliminary bioassay of novel pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. nih.govresearchgate.net

Exploratory Studies in Antiviral and Anticancer Research

The structural similarity of the pyrimidine ring to the nucleobases found in DNA and RNA makes it a prime candidate for the development of antiviral and anticancer agents. mdpi.comontosight.ai These compounds can act as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the replication of viruses and the proliferation of cancer cells. nih.govwikipedia.org

Derivatives of 5-amino-6-methyl-1H-pyrimidin-4-one have been explored for their potential as anticancer agents. For instance, 4,7-disubstituted pyrimido[4,5-d]pyrimidines have been synthesized and evaluated for their anticancer activity against a panel of cancer cell lines. mdpi.com The design of these compounds is often inspired by known kinase inhibitors that feature a similar heterocyclic core. mdpi.com Furthermore, pyrimidine derivatives have been investigated for their ability to inhibit viral replication, with some showing potential as HIV viral capsid inhibitors. wikipedia.org

Table 2: Cytotoxic Activity of Indazol-Pyrimidine Derivatives against MCF-7 Cell Line

| Compound | IC50 (µM) |

|---|---|

| 4f | 1.629 |

| 4i | 1.841 |

| 4a | 2.958 |

| 4g | 4.680 |

| 4d | 4.798 |

| Reference Drug | 8.029 |

Data from in vitro cell line inhibitory activity tests. mdpi.com

Research into Anti-inflammatory and Analgesic Properties

Pyrimidine derivatives have a long history of use as anti-inflammatory agents. rsc.org Research has shown that 1,3-substituted 5-amino-6-methyluracil derivatives, which are structurally related to 5-amino-6-methyl-1H-pyrimidin-4-one, possess both analgesic and anti-inflammatory activities. nih.gov The anti-inflammatory effects of pyrimidines are often attributed to their ability to inhibit key inflammatory mediators such as prostaglandins (B1171923) and nitric oxide. rsc.org

The pyrimidine scaffold provides a versatile platform for the development of new anti-inflammatory drugs. By modifying the substituents on the pyrimidine ring, researchers can fine-tune the pharmacological properties of these compounds to achieve desired levels of efficacy and selectivity. rsc.orgnih.gov

Studies on Enzyme Inhibition and Receptor Binding Interactions (e.g., DHFR, IRAK4)

The biological activity of many pyrimidine derivatives stems from their ability to interact with specific enzymes and receptors. For example, the pyrimidine scaffold is a key component of many dihydrofolate reductase (DHFR) inhibitors, which are used in the treatment of cancer and bacterial infections.

More recently, pyrimidine-based compounds have been investigated as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key signaling molecule in the innate immune response. nih.govnih.gov Inhibition of IRAK4 is an attractive therapeutic target for the treatment of inflammatory diseases. nih.gov A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides, which can be conceptually derived from a pyrimidine scaffold, have been developed as potent and selective IRAK4 inhibitors. nih.gov These studies highlight the importance of the pyrimidine core in designing molecules that can specifically interact with the active sites of enzymes and receptors.

Development of Pyrimidine-Based Agrochemicals and Pesticides

The biological activity of pyrimidine derivatives extends beyond medicinal applications into the realm of agriculture. The pyrimidine ring is found in a number of commercially successful herbicides and pesticides. wikipedia.orgechemi.com Derivatives of uracil, a closely related pyrimidine, containing a diazine ring are used in pesticides. wikipedia.org

The development of new agrochemicals is driven by the need for more effective and selective crop protection agents. echemi.comnih.gov The pyrimidine scaffold, including structures related to 5-amino-6-methyl-1H-pyrimidin-4-one, offers a promising starting point for the design of novel herbicides and pesticides. echemi.com By leveraging the diverse chemistry of the pyrimidine ring, researchers can develop new compounds with improved efficacy, selectivity, and environmental profiles. nih.gov

Contributions to Materials Science and Photophysical Property Research

The unique structural features of 5-amino-6-methyl-1H-pyrimidin-4-one, a substituted pyrimidinone, position it as a valuable scaffold in the development of novel materials and for the investigation of photophysical phenomena. The inherent characteristics of the pyrimidinone core, including its electron-rich nature and propensity for hydrogen bonding, make it an attractive building block for creating functional materials with tailored optical and electronic properties.

Research into the broader class of pyrimidinone derivatives has revealed their significant potential in materials science. These compounds are recognized for their applications in creating fluorescent dyes and other photographic materials. nih.gov The pyrimidine framework, being a key component of nucleobases, also lends itself to the design of molecules with specific recognition and self-assembly properties, which are crucial for the bottom-up fabrication of advanced materials. nih.gov

While specific research focusing exclusively on 5-amino-6-methyl-1H-pyrimidin-4-one is still emerging, studies on closely related aminopyrimidine and pyrimidinone derivatives provide strong evidence for its potential contributions. For instance, the synthesis of various 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones has been reported, and their photophysical properties have been characterized, demonstrating the tunability of their absorption and emission characteristics through chemical modification. nih.gov

The investigation of pyrimidine-derived α-amino acids has shown that the combination of the π-deficient pyrimidine motif with electron-rich or highly conjugated aryl substituents can lead to fluorophores with significant quantum yields and brightness. nih.govacs.org This principle suggests that the amino and methyl groups on the 5-amino-6-methyl-1H-pyrimidin-4-one ring can be strategically functionalized to create novel fluorescent materials. The amino group, in particular, offers a convenient handle for derivatization to tune the electronic and, consequently, the photophysical properties of the resulting molecules.

Furthermore, the pyrimidine core is a key component in the design of emitters for organic light-emitting diodes (OLEDs). The development of pyrimidine-based thermally activated delayed fluorescence (TADF) emitters highlights the potential of this class of compounds in creating highly efficient blue light-emitting devices. Although not directly involving 5-amino-6-methyl-1H-pyrimidin-4-one, these studies underscore the promise of the pyrimidinone scaffold in organic electronics.

The ability of pyrimidinone derivatives to engage in specific hydrogen bonding patterns also makes them excellent candidates for the construction of supramolecular assemblies. These ordered structures, formed through non-covalent interactions, can exhibit unique material properties and are of great interest in fields such as nanotechnology and sensor technology. The molecular structure of a derivative, N-(6-amino-3,4-dihydro-3-methyl-5-nitroso-4-oxopyrimidin-2-yl)glycylglycinate, reveals extensive electronic delocalization and the formation of a three-dimensional network through hydrogen bonding, illustrating the potential of such scaffolds in creating complex, functional architectures. researchgate.net

Table of Photophysical Data for Related Pyrimidinone Derivatives

| Compound | Substituents | UV-Vis λmax (nm) (Methanol) | Molar Extinction Coefficient (ε, L·mol-1·cm-1) |

| 3d | 1-(2,3-dihydrobenzo[b] nih.govacs.orgdioxin-6-yl)-4-phenyl- | 248, 318 | 37887, 12456 |

| 3g | 1-phenyl-4-(4-methylphenyl)- | 250, 319 | 26727, 11325 |

| 3h | 1-(naphthalen-1-yl)-4-(4-methylphenyl)- | 251, 318 | 26928, 12672 |

| 3i | 1-(3,4,5-trimethoxyphenyl)-4-(4-methylphenyl)- | 250 | 52920 |

Data sourced from a study on the synthesis of 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones. nih.gov

The data in the table demonstrates that substitutions on the pyrimidinone ring significantly influence the absorption properties of these compounds, indicating a high degree of tunability for specific applications in materials science where light absorption is a key factor. Further research into the fluorescence properties of 5-amino-6-methyl-1H-pyrimidin-4-one and its derivatives is warranted to fully explore their potential as building blocks for advanced functional materials.

Future Directions and Emerging Research Avenues

Discovery of Novel Derivatization and Functionalization Strategies

The versatility of the 5-amino-6-methyl-1H-pyrimidin-4-one core structure allows for extensive derivatization, opening up possibilities for creating a wide array of new compounds with unique properties. Research is focused on developing novel and efficient methods to modify the pyrimidine (B1678525) ring and its substituents.

Recent studies have demonstrated various strategies for creating derivatives of pyrimidin-4-ones and related structures. For instance, the reaction of ketones, aldehydes, or esters with amidines, facilitated by TEMPO and a recyclable iron(II) complex, has been shown to produce a diverse range of pyrimidine derivatives. nih.gov Another approach involves the cyclization of Baylis–Hillman adducts with benzamidine (B55565) hydrochloride to yield 5-benzyl-2-phenylpyrimidin-4(3H)-ones. nih.gov The synthesis of arylidene hydrazinylpyrido[2,3-d]pyrimidin-4-ones has also been achieved through the condensation of hydrazinyl-substituted pyridopyrimidines with various aromatic aldehydes. nih.gov Furthermore, copper-catalyzed reactions have been employed to synthesize 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones. nih.gov

These examples highlight the ongoing efforts to expand the chemical space around the pyrimidin-4-one scaffold, providing a rich library of compounds for further investigation.

Application of Advanced Computational Techniques for Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For 5-amino-6-methyl-1H-pyrimidin-4-one and its derivatives, in silico methods are being increasingly used to predict their properties and guide experimental work.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govresearchgate.net By analyzing a series of aminopyrimidine derivatives, researchers can develop predictive models that identify key structural features responsible for a desired effect. imist.manih.gov These models can then be used to design new compounds with enhanced activity. For example, 2D-QSAR and 3D-pharmacophore modeling have been successfully used to confirm the potential analgesic properties of novel fused pyrimidinones. nih.gov

Molecular Docking: This technique simulates the binding of a molecule to a target protein, providing insights into the mechanism of action and helping to predict binding affinity. researchgate.net For instance, molecular docking studies have been used to investigate the interactions of pyrimidine derivatives with enzymes like PARP-1, guiding the design of more potent inhibitors. rsc.org

ADME/Tox Prediction: Computational tools like Swiss-ADME can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of a compound. researchgate.net This allows for the early identification of molecules with poor pharmacokinetic profiles, saving time and resources in the drug development process.

The integration of these computational techniques allows for a more rational and efficient approach to the design and discovery of new pyrimidine-based compounds.

Integration with High-Throughput Methodologies for New Research Leads

The discovery of novel applications for 5-amino-6-methyl-1H-pyrimidin-4-one and its derivatives can be accelerated by the use of high-throughput screening (HTS) and combinatorial chemistry.

High-Throughput Screening (HTS): HTS involves the rapid testing of large libraries of compounds against a specific biological target. nih.govyoutube.com This automated process allows for the identification of "hits"—compounds that show promising activity—which can then be further optimized. nih.gov HTS has been instrumental in identifying pyrimidine-based compounds as potent inhibitors of various kinases. nih.gov

Combinatorial Chemistry: This approach focuses on the rapid synthesis of large and diverse libraries of compounds. wikipedia.orgslideshare.net By systematically combining different building blocks, a vast number of derivatives can be generated in a short period. wikipedia.org Solid-phase synthesis is a key technique in combinatorial chemistry, allowing for the efficient production and purification of compound libraries. nih.govacs.org The integration of combinatorial synthesis with HTS creates a powerful platform for discovering new lead compounds for drug development and other applications. slideshare.net

The synergy between these high-throughput methodologies and the previously discussed advancements in synthesis and computational modeling will undoubtedly lead to the discovery of new and valuable applications for 5-amino-6-methyl-1H-pyrimidin-4-one and its ever-expanding family of derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-amino-6-methyl-1H-pyrimidin-4-one, and how can reaction conditions be controlled to improve yield?

- Methodology : Multi-step organic synthesis is typically employed, involving condensation reactions of substituted pyrimidine precursors. Key steps include:

- Temperature control : Reactions are often conducted under reflux (80–120°C) to optimize intermediate formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for cyclization steps .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating pure products .

- Yield optimization : Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1.2:1 for amine:carbonyl reactants) can mitigate side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- 1H/13C NMR : Essential for confirming hydrogen environments and carbon frameworks. For example, the methyl group at position 6 appears as a singlet (~δ 2.1 ppm) .

- HRMS : Validates molecular weight with <5 ppm error, distinguishing between tautomers (e.g., 1H vs. 3H pyrimidinone forms) .

- IR spectroscopy : Identifies key functional groups (e.g., N-H stretch at ~3350 cm⁻¹ for the amino group) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data between derivatives of 5-amino-6-methyl-1H-pyrimidin-4-one?

- Validation steps :

- Compare bond angles and lengths (e.g., N3–C1–N2 = 121.65° vs. literature values) to identify structural deviations .

- Use computational methods (DFT or molecular docking) to correlate crystallographic data with electronic properties .

- Case study : Derivatives with bulky substituents (e.g., thienyl groups) exhibit altered torsion angles, requiring re-evaluation of packing interactions .

Q. What strategies are employed to analyze the compound’s role in enzyme inhibition studies?

- In vitro assays : Radiolabeled binding assays (e.g., using ³H-thymidine) quantify competitive inhibition of thymidylate synthase .

- Kinetic analysis : Michaelis-Menten plots assess inhibition constants (Ki), with IC50 values typically <10 µM for active derivatives .

- Structural insights : X-ray co-crystallography reveals hydrogen bonding between the pyrimidinone core and active-site residues (e.g., Asp218 in DHFR) .

Q. How do substituent variations at positions 5 and 6 impact electronic properties and reactivity?

- Electron-withdrawing groups (EWGs) : Nitro or acetyl groups at position 5 reduce electron density, slowing nucleophilic attacks (e.g., SNAr reactions) .

- Steric effects : Methyl at position 6 enhances stability but may hinder π-π stacking in biological targets .

- Case example : 5-Iodo derivatives exhibit unique reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling functional diversification .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data across studies?

- Troubleshooting :

- Verify assay conditions (e.g., pH, cofactors) that may alter tautomeric equilibrium (1H vs. 3H forms) .

- Compare cell lines: Activity in leukemia cells (e.g., K562) vs. solid tumors (e.g., MCF-7) may reflect uptake differences .

- Statistical rigor : Use ANOVA to assess batch-to-batch variability in compound purity (>95% by HPLC recommended) .

Methodological Tables

| Parameter | Typical Range | Key References |

|---|---|---|

| Synthesis yield | 60–85% (multi-step) | |

| Melting point | 150–220°C (varies by substituent) | |

| IC50 (enzyme inhibition) | 0.5–20 µM | |

| Tautomer ratio (1H:3H) | 3:1 (in DMSO-d6) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten